2-Ethynyl-4-methoxy-phenol
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Overview
Description
2-Ethynyl-4-methoxy-phenol is an organic compound with the molecular formula C9H8O2. It is a derivative of phenol, characterized by the presence of an ethynyl group at the second position and a methoxy group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is known for its mild, green, and highly efficient protocol, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-methoxy-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
2-Ethynyl-4-methoxy-phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-methoxy-phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of downstream pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
2-Ethynyl-4-methoxy-phenol can be compared with other similar compounds, such as:
2-Methoxyphenol:
4-Methoxyphenol:
3-Methoxyphenol: It has a methoxy group at the third position and is used in various chemical syntheses.
The presence of the ethynyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds. This uniqueness contributes to its specific applications and reactivity in various chemical reactions .
Properties
CAS No. |
99299-73-7 |
---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-ethynyl-4-methoxyphenol |
InChI |
InChI=1S/C9H8O2/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6,10H,2H3 |
InChI Key |
XZEUTVRVSFCIKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C#C |
Origin of Product |
United States |
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